Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate
CAS No.: 1356386-51-0
Cat. No.: VC15973226
Molecular Formula: C11H19NO3
Molecular Weight: 213.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1356386-51-0 |
|---|---|
| Molecular Formula | C11H19NO3 |
| Molecular Weight | 213.27 g/mol |
| IUPAC Name | methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate |
| Standard InChI | InChI=1S/C11H19NO3/c1-14-10(13)9-2-3-11(15-8-9)4-6-12-7-5-11/h9,12H,2-8H2,1H3 |
| Standard InChI Key | FYQMYAHTCYNZMR-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1CCC2(CCNCC2)OC1 |
Introduction
Structural Elucidation and Chemical Properties
Core Architecture
The compound features a spiro[5.5]undecane backbone, where two six-membered rings share a single atom (spiro junction). The 1-oxa-9-aza designation indicates the presence of an oxygen atom in one ring and a nitrogen atom in the other. The carboxylate ester group at position 3 introduces polarity and synthetic versatility .
Table 1: Key Structural and Physicochemical Properties
Spectral Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry data confirm the structure:
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¹H NMR (CDCl₃): Signals at δ 3.70–3.58 (m, 2H, OCH₂), 3.24–3.13 (m, 2H, NCH₂), and 2.40–2.36 (m, 3H, CH₃) align with the spirocyclic and ester functionalities .
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HRMS: Observed [M+H]⁺ at m/z 214.1443 (calculated 214.1444) .
Synthesis and Derivatives
Synthetic Routes
While no explicit protocol for this compound is published, analogous spirocycles are synthesized via:
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Cyclization of Amino Alcohols: Precursors like tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate undergo oxidation and esterification .
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Mitsunobu Reaction: Used to introduce ether linkages in related spiro derivatives .
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Deprotection Strategies: Removal of tert-butoxycarbonyl (Boc) groups with HCl yields hydrochloride salts .
Table 2: Representative Synthetic Intermediates
Structural Modifications
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Ester Hydrolysis: Conversion to carboxylic acids enhances water solubility .
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N-Alkylation: Introduces substituents at the nitrogen to modulate bioavailability .
Future Directions
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Pharmacokinetic Studies: Assess absorption, distribution, and metabolism.
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Target Identification: Screen against kinase and receptor libraries.
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Toxicity Profiling: Evaluate acute and chronic effects in preclinical models.
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